molecular formula C13H12FNOS B2532652 2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde CAS No. 866131-36-4

2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde

Cat. No.: B2532652
CAS No.: 866131-36-4
M. Wt: 249.3
InChI Key: SYRVJICRQZRBAI-UHFFFAOYSA-N
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Description

2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde is a chemical compound with the molecular formula C13H12FNOS. It is characterized by the presence of a quinoline ring substituted with a fluoropropylsulfanyl group and an aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde typically involves the reaction of 3-quinolinecarbaldehyde with 3-fluoropropylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. The fluoropropylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde is unique due to the presence of the fluorine atom in the propylsulfanyl group. Fluorine atoms can significantly alter the compound’s chemical and physical properties, such as increasing its lipophilicity and metabolic stability. This makes the compound potentially more effective in certain applications compared to its analogs .

Properties

IUPAC Name

2-(3-fluoropropylsulfanyl)quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNOS/c14-6-3-7-17-13-11(9-16)8-10-4-1-2-5-12(10)15-13/h1-2,4-5,8-9H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRVJICRQZRBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SCCCF)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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